3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide
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Overview
Description
3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a chloro substituent, and a dihydrobenzo[f][1,4]oxazepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the dihydrobenzo[f][1,4]oxazepin moiety: This step involves the cyclization of a suitable precursor, such as an ortho-amino benzamide, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling of the two fragments: The final step involves the coupling of the benzenesulfonamide core with the dihydrobenzo[f][1,4]oxazepin moiety using a suitable linker, such as an ethyl group, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify the oxidation state of the functional groups.
Cyclization reactions: The dihydrobenzo[f][1,4]oxazepin moiety can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and mild bases like triethylamine.
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Materials science: The unique structure of the compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonamide group can form strong interactions with the active site of enzymes, while the dihydrobenzo[f][1,4]oxazepin moiety can interact with hydrophobic pockets in the target protein. These interactions can lead to inhibition or activation of the target, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylbenzenesulfonamide: Lacks the dihydrobenzo[f][1,4]oxazepin moiety, making it less complex and potentially less versatile.
2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide: Similar structure but without the chloro substituent, which can affect its reactivity and interactions with molecular targets.
Uniqueness
The presence of both the chloro substituent and the dihydrobenzo[f][1,4]oxazepin moiety in 3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide makes it unique. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-13-15(19)6-4-8-17(13)26(23,24)20-9-10-21-11-14-5-2-3-7-16(14)25-12-18(21)22/h2-8,20H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOULEJDDAOSDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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